BenchChemオンラインストアへようこそ!

1-Neopentyl-1H-pyrazol-4-amine

Lipophilicity Drug-likeness Membrane permeability

1-Neopentyl-1H-pyrazol-4-amine (IUPAC: 1-(2,2-dimethylpropyl)pyrazol-4-amine, C₈H₁₅N₃, MW 153.22) is a heterocyclic building block combining a pyrazole core with a free 4-amino group and a sterically demanding neopentyl substituent at the N1 position. Its computed physicochemical profile (AlogP 1.29, topological polar surface area 90.65 Ų, 5 hydrogen-bond acceptors, 2 hydrogen-bond donors, 7 rotatable bonds) places it in a differentiated region of drug-like chemical space relative to simpler N1-alkyl-4-aminopyrazole analogs.

Molecular Formula C8H15N3
Molecular Weight 153.229
CAS No. 1240567-28-5
Cat. No. B2405141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Neopentyl-1H-pyrazol-4-amine
CAS1240567-28-5
Molecular FormulaC8H15N3
Molecular Weight153.229
Structural Identifiers
SMILESCC(C)(C)CN1C=C(C=N1)N
InChIInChI=1S/C8H15N3/c1-8(2,3)6-11-5-7(9)4-10-11/h4-5H,6,9H2,1-3H3
InChIKeyLLIRGMHDUSXEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Neopentyl-1H-pyrazol-4-amine (CAS 1240567-28-5) – Structural and Physicochemical Baseline for Procurement Decisions


1-Neopentyl-1H-pyrazol-4-amine (IUPAC: 1-(2,2-dimethylpropyl)pyrazol-4-amine, C₈H₁₅N₃, MW 153.22) is a heterocyclic building block combining a pyrazole core with a free 4-amino group and a sterically demanding neopentyl substituent at the N1 position . Its computed physicochemical profile (AlogP 1.29, topological polar surface area 90.65 Ų, 5 hydrogen-bond acceptors, 2 hydrogen-bond donors, 7 rotatable bonds) places it in a differentiated region of drug-like chemical space relative to simpler N1-alkyl-4-aminopyrazole analogs . The compound is commercially available from multiple vendors at 95–98% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic N1-Alkyl-4-aminopyrazoles Cannot Substitute for 1-Neopentyl-1H-pyrazol-4-amine in Rigorous Programs


The N1 substituent on 4-aminopyrazoles exerts profound and non-linear control over lipophilicity, steric environment, metabolic stability, and intermolecular binding geometry [1]. A methyl group (AlogP ≈ −0.4) yields a hydrophilic scaffold with minimal steric shielding; an isopropyl group provides intermediate branching but reduced conformational restriction; a benzyl group introduces aromatic π-stacking potential but also metabolic liability via CYP-mediated oxidation [2][3]. The neopentyl (2,2-dimethylpropyl) group uniquely combines substantial steric bulk from the quaternary carbon center with aliphatic lipophilicity (AlogP 1.29) while lacking the benzylic oxidation site. These differences propagate into derivative potency: in a patented B1 bradykinin receptor antagonist series, the neopentyl-bearing Example 77 (IC₅₀ 17 nM) outperformed the 4-tert-butylpyrazole Example 13 comparator by approximately 2.5-fold in the same FLIPR assay format [4]. Simple in-class replacement without preserving the neopentyl moiety risks loss of target affinity, altered selectivity, and unpredictable pharmacokinetics.

Quantitative Differentiation Evidence for 1-Neopentyl-1H-pyrazol-4-amine vs. Closest N1-Alkyl Analogs


Lipophilicity Shift: AlogP 1.29 Enables a >1.5 Log Unit Increase Over Unsubstituted and N-Methyl Congeners

1-Neopentyl-1H-pyrazol-4-amine exhibits a computed AlogP of 1.29, substantially higher than both 1-methyl-1H-pyrazol-4-amine (XLogP3 −0.4) and the unsubstituted 1H-pyrazol-4-amine (XLogP3 −1.1) [1][2]. This represents a lipophilicity increase of approximately 1.7–2.4 log units driven by the five-carbon neopentyl group, moving the scaffold from a hydrophilic (logP < 0) to a moderately lipophilic (logP > 1) region of chemical space without introducing an aromatic ring.

Lipophilicity Drug-likeness Membrane permeability

Rotatable Bond Inventory: 7 Rotatable Bonds Provide Conformational Flexibility Distinguishing the Neopentyl Scaffold from Rigid N1-Alkyl Analogs

The target compound carries 7 rotatable bonds, compared to approximately 2–4 for smaller N1-alkyl derivatives such as 1-methyl-1H-pyrazol-4-amine and 1-isopropyl-1H-pyrazol-4-amine [1]. The neopentyl group itself contributes 2 rotatable bonds (C–C bonds between the quaternary carbon and methyl groups) while the quaternary center restricts backbone flexibility relative to an n-pentyl chain, providing a unique constrained-flexibility profile.

Conformational flexibility Molecular recognition Scaffold design

Validated Building Block Utility in B1 Bradykinin Receptor Antagonist Patent Series with 17 nM IC₅₀ Achieved via Neopentyl-Pyrazole Core

In US20230271931, a series of carboxylic acid aromatic amides was evaluated as B1 bradykinin receptor antagonists. Example 77, incorporating the 1-neopentyl-1H-pyrazol-4-amine fragment (as 2-[1-(2,2-dimethylpropyl)-1H-pyrazol-4-yl]benzoic acid amide), demonstrated an IC₅₀ of 17 nM in the hB1 FLIPR assay (absence of 0.1% BSA) [1]. In the same assay format, Example 13, bearing a 4-tert-butylpyrazole (a regioisomeric analog), exhibited approximately 2.5-fold weaker potency (estimated IC₅₀ ~43 nM based on BindingDB cross-referencing), suggesting that the N1-neopentyl substitution pattern provides a specific geometric or electronic advantage at the B1 receptor orthosteric site [2]. Additionally, the same neopentyl-pyrazol-4-amine scaffold was independently employed in a TgCDPK1 inhibitor series achieving 3.80 nM potency (US10307425, Example 38, fused pyrazolo[3,4-d]pyrimidine context), confirming broad kinase-target versatility [3].

B1 bradykinin receptor Pain Inflammation Patent evidence

Physicochemical Balance: PSA 90.65 Ų and AlogP 1.29 Occupy a Differentiated Region vs. 1-Benzyl and 1-Trifluoroethyl Analogs

The target compound displays a polar surface area (PSA) of 90.65 Ų paired with AlogP 1.29 . This profile positions it in a favorable region for oral absorption (PSA < 140 Ų) and potential CNS penetration (PSA < 90 Ų is borderline; the compound sits near this threshold). By comparison, 1-benzyl-1H-pyrazol-4-amine (C₁₀H₁₁N₃, MW 173.21) has higher lipophilicity (estimated logP ~2.0) and an aromatic ring that introduces CYP liability and potential genotoxicity flags . The 1-(2,2,2-trifluoroethyl) analog (C₅H₆F₃N₃, MW 165.12) shifts the electronic character via the strong electron-withdrawing CF₃ group, reducing amine nucleophilicity and altering hydrogen-bonding capacity [1]. The neopentyl analog thus occupies a unique physicochemical niche: enhanced lipophilicity without aromatic or halogen-associated metabolic risks.

Polar surface area CNS MPO Drug-likeness ADME

Commercial Availability with Batch-Level QC: 95–98% Purity with NMR, HPLC, GC Documentation from Multiple Vendors

1-Neopentyl-1H-pyrazol-4-amine is available from independent suppliers at 95% purity (AKSci, Bidepharm) or 98% purity (Leyan), with Bidepharm providing batch-specific QC certificates including NMR, HPLC, and GC . While several comparator N1-alkyl-4-aminopyrazoles are also commercially available, the neopentyl analog benefits from supply from multiple non-interdependent sources, reducing single-vendor procurement risk. The reported long-term storage condition (cool, dry place) and solid physical state are consistent with the aliphatic, non-hygroscopic nature of the neopentyl substituent .

Quality control Procurement Reproducibility Batch consistency

Evidence-Backed Application Scenarios for 1-Neopentyl-1H-pyrazol-4-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation Using the Neopentyl-Pyrazol-4-amine Scaffold

The neopentyl-pyrazol-4-amine core has been validated in two independent kinase inhibitor patent series: TgCDPK1 (IC₅₀ 3.80 nM, US10307425 Example 38) and B1 bradykinin receptor antagonism (IC₅₀ 17 nM, US20230271931 Example 77) [1][2]. The free 4-amino group serves as a derivatization handle for amide coupling, sulfonylation, or reductive amination, while the neopentyl group occupies a lipophilic pocket in the target protein. Medicinal chemistry teams pursuing kinase or GPCR targets can procure this building block to rapidly generate focused libraries with a pre-optimized N1 substituent, bypassing the need for N1 SAR exploration.

CNS Drug Discovery Programs Requiring Balanced PSA–Lipophilicity Profiles

With PSA 90.65 Ų and AlogP 1.29, the compound occupies a physicochemical space near the CNS MPO (Multiparameter Optimization) sweet spot, unlike the more lipophilic 1-benzyl analog (estimated logP ~2.0, PSA ~55 Ų) which carries higher risk of plasma protein binding and CYP induction [3]. The neopentyl group lacks the metabolic liability of a benzylic C–H bond while providing sufficient lipophilicity for blood–brain barrier penetration. CNS-focused teams can use this scaffold as a starting point for developing brain-penetrant 4-aminopyrazole derivatives.

Fragment-Based Drug Discovery (FBDD) Hit Expansion with a Three-Dimensional Alkyl Group

The neopentyl group introduces a quaternary carbon center that enforces a specific three-dimensional conformation, increasing scaffold complexity (QED 0.69, 7 rotatable bonds) compared to flat N-methyl or N-benzyl scaffolds . In FBDD campaigns, this 3D character can improve binding site complementarity and selectivity. The compound's molecular weight (153.22 Da) is compatible with fragment guidelines, while the amino group enables rapid analog synthesis via parallel chemistry for hit-to-lead expansion.

Structure–Activity Relationship (SAR) Studies on N1-Substituted 4-Aminopyrazoles

The compound serves as a critical member of an N1-alkyl-4-aminopyrazole matrix for systematic SAR exploration. Its AlogP 1.29 bridges the gap between the hydrophilic 1-methyl (XLogP3 −0.4) and the lipophilic 1-benzyl analog (~logP 2.0), enabling interpolation of lipophilicity–activity relationships [4]. Procurement of this compound alongside its close analogs allows research groups to deconvolute steric vs. lipophilic contributions to target binding and ADME properties, a standard practice in lead optimization programs.

Quote Request

Request a Quote for 1-Neopentyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.